N-[(4-methoxyphenyl)(phenyl)methyl][1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-[(4-methoxyphenyl)(phenyl)methyl][1,1'-biphenyl]-4-carboxamide is an organic compound with a complex structure that includes a biphenyl core and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)(phenyl)methyl][1,1'-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a series of reduction and substitution reactions . The initial step involves the acylation of biphenyl with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Subsequent steps may include reduction of the acyl group to an alkane and further functionalization to introduce the methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)(phenyl)methyl][1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(4-methoxyphenyl)(phenyl)methyl][1,1'-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)(phenyl)methyl][1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(4-methoxyphenyl)(phenyl)methyl][1,1'-biphenyl]-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl core and methoxyphenyl group contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C27H23NO2 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)-phenylmethyl]-4-phenylbenzamide |
InChI |
InChI=1S/C27H23NO2/c1-30-25-18-16-23(17-19-25)26(22-10-6-3-7-11-22)28-27(29)24-14-12-21(13-15-24)20-8-4-2-5-9-20/h2-19,26H,1H3,(H,28,29) |
InChI Key |
PNNMBHBASGXGPN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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